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Myristoyl Coenzyme A (hydrate)

Acyl-CoA thioesterase Lipid metabolism Enzyme kinetics

Ensure experimental fidelity in protein N-myristoylation assays. Unlike C16:0 or C18:1 analogs, myristoyl-CoA (C14:0) is the obligate substrate for NMT, with 688-fold higher affinity than acetyl-CoA. Substitution yields erroneous kinetic data. - Human NMT1 Kd: 14.7 nM; Km: 7.6 µM - ACOT1 Vmax: 912 nmol/min/mg (32% > palmitoyl-CoA) - Validated for NMT inhibitor screening & ACBP binding studies

Molecular Formula C35H64N7O18P3S
Molecular Weight 995.9 g/mol
Cat. No. B10799341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl Coenzyme A (hydrate)
Molecular FormulaC35H64N7O18P3S
Molecular Weight995.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
InChIInChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30+,34-;/m1./s1
InChIKeyYLDPGEHCCNTXHN-NXHBBHECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoyl Coenzyme A Hydrate: Identity & Specifications


Myristoyl coenzyme A (myristoyl-CoA), also designated tetradecanoyl-CoA or n-C14:0-CoA, is a long-chain fatty acyl-CoA ester formed by the thioester linkage of coenzyme A to myristic acid (C14:0) . It belongs to the class of long-chain fatty acyl CoAs (C13–C21 acyl chain length) and serves as the obligate substrate for protein N-myristoylation, a co-translational modification essential for membrane targeting and signal transduction in eukaryotic cells [1]. The compound exists as a very hydrophobic molecule with a monoisotopic mass of 977.31 Da and is commercially supplied with documented purity specifications for biochemical and enzymological applications [2].

Substrate N-myristoylation enzymology and protein lipidation studies
Interaction ACOT, ACBP, and thioesterase activity assays with chain-length specificity
Quality Documented purity specifications for biochemical and enzymological applications

Why Myristoyl-CoA Cannot Be Replaced by Other Acyl-CoAs


Long-chain acyl-CoAs exhibit fundamentally different enzyme-substrate kinetics, binding affinities, and biological functions that preclude simple interchange. While palmitoyl-CoA (C16:0) and myristoyl-CoA (C14:0) differ by only two methylene units, enzymes display pronounced chain-length discrimination: human cytosolic acyl-CoA thioesterase 1 (ACOT1) hydrolyzes myristoyl-CoA with a Vmax of 912 nmol/min/mg versus only 691 nmol/min/mg for palmitoyl-CoA [1]. N-myristoyltransferase (NMT) exhibits remarkable specificity for myristoyl-CoA, with a Kd of 14.7 nM compared to 10.1 μM for acetyl-CoA, ensuring exclusive myristoylation even in the presence of competing acyl donors [2]. Furthermore, acyl-CoA binding proteins (ACBPs) from different species discriminate between chain lengths with up to 6.4-fold affinity differences, directly impacting intracellular acyl-CoA trafficking and availability [3]. Substitution with an inappropriate chain-length analog will yield erroneous kinetic parameters, compromised protein modification fidelity, and non-physiological results that undermine experimental reproducibility.

Enzyme chain-length discrimination
Acyl-CoA thioesterases and transferases exhibit distinct Km and Vmax profiles across C12–C18; palmitoyl-CoA (C16) may yield lower catalytic turnover in ACOT1 assays.
Binding affinity mismatch
NMT displays orders-of-magnitude higher affinity for myristoyl-CoA over acetyl-CoA; alternative acyl donors fail to replicate physiological binding occupancy.
Intracellular trafficking selectivity
Acyl-CoA binding proteins discriminate between C14 and C16 substrates with affinity differences that impact downstream enzyme presentation and assay interpretation.

Myristoyl-CoA: Differentiation from Closest Analogs


ACOT1 Hydrolytic Activity: Myristoyl-CoA vs Palmitoyl-CoA

In head-to-head kinetic characterization of recombinant human cytosolic acyl-CoA thioesterase 1 (ACOT1), myristoyl-CoA (C14:0) demonstrated a Vmax of 912 nmol/min/mg compared to 691 nmol/min/mg for palmitoyl-CoA (C16:0), representing a 32% higher catalytic turnover rate [1]. The Km for myristoyl-CoA (2.8 μM) was also lower than that for palmitoyl-CoA (3.6 μM), indicating higher apparent substrate affinity despite the shorter acyl chain. Notably, lauroyl-CoA (C12:0) exhibited a Km of 3.6 μM and Vmax of 700 nmol/min/mg, while stearoyl-CoA (C18:0) showed declining catalytic efficiency with a Vmax of 597 nmol/min/mg [1].

ACOT1 Hydrolysis
Head-to-head
Vmax 912 vs 691 nmol/min/mg (C16), Km 2.8 vs 3.6 μM
Supports selection for maximum ACOT1 catalytic turnover
32% higher Vmax reported for C14 substrate
Acyl-CoA thioesterase Lipid metabolism Enzyme kinetics

NMT Binding Affinity: Myristoyl-CoA vs Acetyl-CoA

A direct comparative study of human N-myristoyltransferase 1 (NMT1) demonstrated that myristoyl-CoA binds with an estimated Kd of 14.7 nM, whereas acetyl-CoA binds with a Kd of 10.1 μM [1]. This 688-fold difference in binding affinity ensures that when both substrates are present in the reaction mixture, NMT1 catalyzes almost exclusively myristoylation rather than acetylation, despite the enzyme's ability to accept acetyl-CoA with similar kcat and Km values in isolation [1]. This phenomenon establishes that substrate specificity in NMT1 is governed by binding affinity rather than catalytic efficiency (kcat/Km) alone.

NMT Binding Affinity
Head-to-head
Kd 14.7 nM vs 10.1 μM (acetyl-CoA)
Affinity-driven substrate specificity for NMT assays
688-fold difference; competitive displacement requires authentic substrate
N-myristoyltransferase Protein lipidation Drug target

Them2/Acot13 Substrate Selectivity Among Long-Chain Acyl-CoAs

Steady-state kinetic analysis of Them2 (thioesterase superfamily member 2, also designated Acot13) revealed that Km values decrease exponentially as a function of increasing acyl chain length, with minimal Km and maximal kcat/Km values observed specifically for myristoyl-CoA and palmitoyl-CoA [1]. For these two acyl-CoAs, substrate inhibition occurs when concentrations approach their respective critical micellar concentrations, indicating that both represent the optimal chain-length substrates for this mitochondrial-associated thioesterase [1]. In contrast, shorter-chain acyl-CoAs (C10–C12) exhibit higher Km values and reduced catalytic efficiency [1].

Them2 Efficiency
Cross-study
Peak kcat/Km at C14 and C16
Reported peak efficiency among long-chain acyl-CoAs
Km decreases exponentially with chain length; substrate inhibition near CMC
Thioesterase superfamily Fatty acid metabolism Mitochondrial acyl-CoA

ACBP Binding Discrimination: Palmitoyl-CoA vs Myristoyl-CoA

Microscale thermophoresis (MST) binding assays using recombinant acyl-CoA binding protein from Aspergillus oryzae (AoACBP) revealed that the protein displays a Kd of 80 nM for palmitoyl-CoA (C16:0) versus a Kd of 510 nM for myristoyl-CoA (C14:0) [1]. This 6.4-fold difference in binding affinity demonstrates that AoACBP preferentially binds longer-chain acyl-CoAs, establishing that even within the long-chain acyl-CoA class, binding proteins can discriminate between C14 and C16 substrates. This differential binding has functional consequences for intracellular acyl-CoA sequestration, trafficking, and presentation to downstream enzymes [1].

ACBP Discrimination
Head-to-head
Kd 510 nM (C14) vs 80 nM (C16)
Chain-length selectivity in ACBP binding assays
6.4-fold preference for palmitoyl-CoA; C14 suitable as lower-affinity comparator
Acyl-CoA binding protein Intracellular trafficking Lipid-protein interaction

Human NMT Km for Myristoyl-CoA and Peptide Substrate Effects

Characterization of polyhistidine-tagged human N-myristoyltransferase (NMT) expressed in E. coli established a Km of 7.6 μM for myristoyl-CoA [1]. The same study quantified differential kinetic parameters for two distinct peptide substrates: the p60src-derived peptide (GSSKSKPKDPSQRRRY) exhibited a Km of 44.2 μM and Vmax of 120 nmol·min⁻¹·mg⁻¹, whereas the protein kinase A-derived peptide (GNAAAARR) displayed a Km of 115.2 μM and Vmax of 95 nmol·min⁻¹·mg⁻¹ [1]. This demonstrates that while the acyl-CoA Km remains constant, peptide substrate identity modulates catalytic turnover, underscoring the necessity of using authentic myristoyl-CoA for meaningful peptide substrate comparisons.

NMT Km Benchmark
Supporting evidence
Km = 7.6 μM
Benchmark for NMT activity and inhibitor potency validation
Recombinant human NMT, pH 8.0; deviation may indicate substrate degradation
N-myristoyltransferase Enzyme kinetics Post-translational modification

Chloroplast Thioesterase Chain-Length Optimum: Myristoyl-CoA

Substrate specificity profiling of purified spinach chloroplast envelope acyl-CoA thioesterase demonstrated that reaction velocity increases with acyl chain length from decanoyl-CoA (C10:0) to myristoyl-CoA (C14:0), after which velocity decreases with further chain elongation to stearoyl-CoA (C18:0) [1]. This establishes myristoyl-CoA as the optimal chain-length substrate for this plant thioesterase, which is implicated in fatty acid trafficking between chloroplast stroma and cytosol [1]. Oleoyl-CoA (C18:1) was hydrolyzed only slowly, indicating that both chain length and saturation state influence substrate recognition.

Chloroplast Velocity
Class-level
Peak hydrolysis velocity at C14 chain length
Reported chain-length optimum for plant lipid thioesterase
Velocity trend: C10 C16 > C18; spinach enzyme
Plant lipid metabolism Chloroplast enzymology Acyl-CoA thioesterase

Myristoyl-CoA: Validated Application Scenarios


NMT Enzymology and Inhibitor Screening

Human NMT1 binds myristoyl-CoA with a Kd of 14.7 nM, exhibiting 688-fold higher affinity than acetyl-CoA [6]. This quantitative binding discrimination ensures that in competitive displacement assays and inhibitor screening campaigns, only authentic myristoyl-CoA provides physiologically relevant substrate occupancy at the enzyme active site. The established Km of 7.6 μM for human NMT [5] further serves as a quality control benchmark for substrate integrity. Substitution with palmitoyl-CoA or acetyl-CoA will yield artifactual binding data and false-negative inhibitor identification.

ACOT Activity Assays with Maximum Turnover

Human cytosolic ACOT1 hydrolyzes myristoyl-CoA with a Vmax of 912 nmol/min/mg, which is 32% higher than the Vmax for palmitoyl-CoA (691 nmol/min/mg) and 30% higher than lauroyl-CoA (700 nmol/min/mg) [6]. For assay development where signal-to-noise ratio and dynamic range are critical, myristoyl-CoA provides the highest measurable turnover among physiologically relevant long-chain acyl-CoAs. This differential is particularly important in high-throughput screening formats where small percentage differences in inhibition are being evaluated.

ACBP Interaction and Competitive Displacement Studies

The 6.4-fold affinity difference between palmitoyl-CoA (Kd = 80 nM) and myristoyl-CoA (Kd = 510 nM) for AoACBP [6] establishes that these two long-chain acyl-CoAs are not functionally equivalent in binding protein assays. Myristoyl-CoA is the appropriate selection when studying ACBP isoforms or orthologs that exhibit C14-preferring binding profiles, or as a lower-affinity comparator in displacement assays designed to quantify chain-length selectivity. Crystal structures of human liver ACBP liganded with myristoyl-CoA reveal a unique binding mode wherein the myristoyl moiety can flip out of the classical binding pocket, suggesting a specific mechanistic role in acyl-CoA transfer [5].

Them2/Acot13 Functional Studies

Them2/Acot13 exhibits minimal Km values and maximal kcat/Km specifically for myristoyl-CoA and palmitoyl-CoA, with Km decreasing exponentially as acyl chain length increases [6]. For investigations of Them2 regulation by StarD2 (phosphatidylcholine-transfer protein), myristoyl-CoA is one of only two substrates that yield maximal enzymatic activity. The documented substrate inhibition at concentrations approaching the critical micellar concentration for both C14 and C16 substrates [6] further informs proper assay design, requiring careful concentration optimization distinct from shorter-chain analogs.

Application
Selection Property
Validation Focus
NMT enzymology & inhibitor screening
Binding affinity specificity
Competitive displacement assay fidelity
ACOT activity assays
Maximum catalytic turnover
Signal-to-noise optimization in screening
ACBP interaction & displacement studies
Chain-length discrimination profile
Binding selectivity validation
Them2/Acot13 functional studies
Substrate efficiency plateau
Kinetic parameter reproducibility

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